molecular formula C13H16O4 B1201823 1-(2,4-Dihydroxyphenyl)heptane-1,2-dione

1-(2,4-Dihydroxyphenyl)heptane-1,2-dione

Cat. No. B1201823
M. Wt: 236.26 g/mol
InChI Key: XPGRGRKFZXQRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dihydroxyphenyl)heptane-1,2-dione is a butanone.

Scientific Research Applications

  • Aromatase Inhibitory Activity

    • Research has shown that certain compounds related to 1-(2,4-Dihydroxyphenyl)heptane-1,2-dione demonstrate significant inhibition of human placental aromatase, an enzyme responsible for converting androgens to estrogens. These findings suggest potential applications in endocrine therapy for hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).
  • Transition-Metal Complexes Formation

    • Studies have described the metal complexing properties of non-symmetric, acyclic, Schiff bases derived from compounds including 1-(o-hydroxyphenyl)butane-1,3-dione, indicating potential applications in the field of inorganic chemistry and material sciences (Costes & Fenton, 1983).
  • Synthesis and Structural Analysis

    • Synthesis and detailed structural analysis of derivatives of 1-(2,4-Dihydroxyphenyl)heptane-1,2-dione have been carried out, providing insights into the physicochemical properties and reactivity of these compounds. This research is significant for the development of new materials and chemicals (Murthy et al., 2019).
  • Antioxidant Activity

    • Derivatives of 1-(2,4-Dihydroxyphenyl)heptane-1,2-dione have been investigated for their antioxidant activities. These studies are crucial in understanding the potential use of these compounds in pharmaceuticals and as dietary supplements (Li et al., 2012).
  • Organic Synthesis and Catalysis

    • Research has been conducted on the utilization of related compounds in organic synthesis, such as in the asymmetric reduction of certain diones, indicating applications in synthetic chemistry and catalysis (Weissfloch & Azerad, 1994).

properties

Product Name

1-(2,4-Dihydroxyphenyl)heptane-1,2-dione

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)heptane-1,2-dione

InChI

InChI=1S/C13H16O4/c1-2-3-4-5-11(15)13(17)10-7-6-9(14)8-12(10)16/h6-8,14,16H,2-5H2,1H3

InChI Key

XPGRGRKFZXQRJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(=O)C1=C(C=C(C=C1)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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